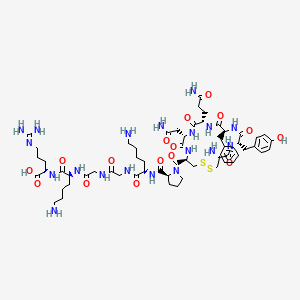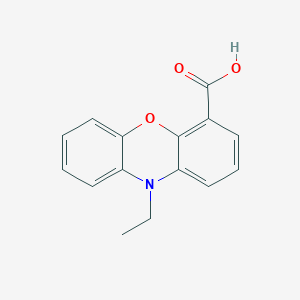
Trimethyl(oct-1-YN-1-YL)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(oct-1-YN-1-YL)stannane is an organotin compound with the molecular formula C11H22Sn It is a derivative of stannane, where the tin atom is bonded to a trimethyl group and an oct-1-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(oct-1-YN-1-YL)stannane can be synthesized through the reaction of oct-1-yne with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out in an aprotic solvent like tetrahydrofuran (THF). The general reaction is as follows:
Oct-1-yne+Trimethyltin chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate safety and handling measures.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(oct-1-YN-1-YL)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethyl group can be substituted with other functional groups.
Coupling Reactions: It can participate in Stille coupling reactions, where it reacts with organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Various substituted stannanes.
Coupling Reactions: New carbon-carbon bonded compounds.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Trimethyl(oct-1-YN-1-YL)stannane has several applications in scientific research:
Chemistry: Used in organic synthesis for forming carbon-carbon bonds through coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Research into its potential as a precursor for drug development.
Industry: Limited use in specialized industrial applications due to its reactivity and specificity.
Mecanismo De Acción
The mechanism of action of Trimethyl(oct-1-YN-1-YL)stannane involves its ability to form new bonds through substitution and coupling reactions. The tin atom in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Similar in structure but contains silicon instead of tin.
Tributyltin hydride: Another organotin compound with different reactivity.
Trimethyltin chloride: A precursor used in the synthesis of Trimethyl(oct-1-YN-1-YL)stannane.
Uniqueness
This compound is unique due to its specific reactivity in coupling reactions and its potential applications in organic synthesis. Its ability to form new carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.
Propiedades
Número CAS |
109059-09-8 |
|---|---|
Fórmula molecular |
C11H22Sn |
Peso molecular |
273.00 g/mol |
Nombre IUPAC |
trimethyl(oct-1-ynyl)stannane |
InChI |
InChI=1S/C8H13.3CH3.Sn/c1-3-5-7-8-6-4-2;;;;/h3,5-8H2,1H3;3*1H3; |
Clave InChI |
WLACNHTWYONPKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#C[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Oxan-2-yl)oxy]hexyl octanoate](/img/structure/B14325437.png)
![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)

![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)

![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)




